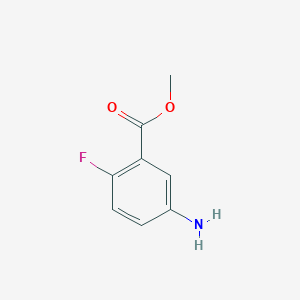
Methyl 5-amino-2-fluorobenzoate
Cat. No. B1317051
Key on ui cas rn:
56741-34-5
M. Wt: 169.15 g/mol
InChI Key: ILVPFTMKCHREDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07700591B2
Procedure details


A mixture of methyl 2-fluoro-5-nitrobenzoate (14.52 g, 72.92 mmol) and Pd/C (10%, Degussa type, 726 mg) in methanol was agitated under 60 psi of H2 using a Parr apparatus for 3 h. The reaction mixture was filtered and the filtrate was concentrated to give methyl 5-amino-2-fluorobenzoate.



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]>CO.[Pd]>[NH2:12][C:9]1[CH:10]=[CH:11][C:2]([F:1])=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.52 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
726 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was agitated under 60 psi of H2 using a Parr apparatus for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=CC(=C(C(=O)OC)C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
